SYBR GREEN II
Description
Evolution of Nucleic Acid Detection Methodologies
The journey of nucleic acid detection has seen a remarkable evolution. Early methods often relied on cumbersome and hazardous radioactive labeling to visualize separated nucleic acid fragments. thermofisher.com While highly sensitive, these techniques were time-consuming and required specialized safety protocols. thermofisher.com A significant breakthrough occurred in 1972 with the introduction of ethidium (B1194527) bromide (EtBr) as a fluorescent stain for nucleic acids in gels. thermofisher.comthermofisher.com This provided a simpler and more direct method of detection. thermofisher.com
The 1980s brought further advancements with the development of techniques like denaturing gradient gel electrophoresis (DGGE) and temperature gradient gel electrophoresis (TGGE). thermofisher.com The invention of the polymerase chain reaction (PCR) in 1983 revolutionized molecular biology, and agarose (B213101) gels were soon used to separate PCR products. thermofisher.comwikipedia.org The 1990s saw the introduction of a new generation of safer and more sensitive fluorescent stains, including the SYBR Green family of dyes. thermofisher.com The turn of the century has been marked by the development of high-resolution gels and microfluidic electrophoresis systems, further enhancing the speed and sensitivity of nucleic acid analysis. thermofisher.com
Role of Fluorescent Dyes in Modern Research Paradigms
Fluorescent dyes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a process known as fluorescence. labinsights.nlontosight.ai This property makes them invaluable in life science research, enabling the high-resolution visualization of biological processes. labinsights.nl Their high sensitivity and selectivity allow for the effective detection of biomolecules, even in low concentrations. labinsights.nl
In modern research, fluorescent dyes are crucial for a wide array of applications. They are used to label proteins, DNA, and RNA, allowing researchers to study their localization, interactions, and dynamics within living cells. labinsights.nl Techniques such as fluorescence in situ hybridization (FISH) utilize fluorescently labeled probes to detect specific nucleic acid sequences within cells and tissues. labinsights.nlbaseclick.eu The ability to use multiple fluorescent dyes with different emission spectra allows for the simultaneous detection of several targets, providing comprehensive biological data. labinsights.nl
Properties
CAS No. |
172827-25-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Origin of Product |
United States |
The Chemical Compound: Sybr Green Ii
Physicochemical Properties
This compound exhibits specific spectral properties that are key to its function. It has a maximum excitation wavelength at approximately 497 nm and a secondary excitation peak around 254 nm. sigmaaldrich.comthermofisher.com Upon binding to RNA, its fluorescence emission is centered at about 520 nm. sigmaaldrich.comthermofisher.com These characteristics make it compatible with a wide range of common laboratory instruments, including UV transilluminators and laser-based gel scanners. thermofisher.com
A significant feature of this compound is its high fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. When bound to RNA, its quantum yield is approximately 0.54, which is considerably higher than when it is bound to double-stranded DNA (dsDNA), at around 0.36. sigmaaldrich.comlonzabio.jp This quantum yield for the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium (B1194527) bromide complex. sigmaaldrich.comlonzabio.jp
| Property | Value | Reference |
|---|---|---|
| Maximal Excitation Wavelength | ~497 nm | sigmaaldrich.com, thermofisher.com |
| Secondary Excitation Peak | ~254 nm | sigmaaldrich.com, thermofisher.com |
| Fluorescence Emission Wavelength (bound to RNA) | ~520 nm | sigmaaldrich.com, thermofisher.com |
| Quantum Yield (bound to RNA) | ~0.54 | sigmaaldrich.com, lonzabio.jp |
| Quantum Yield (bound to dsDNA) | ~0.36 | sigmaaldrich.com, lonzabio.jp |
Mechanism of Action
This compound functions as a nucleic acid intercalator, meaning it inserts itself between the planar bases of the nucleic acid. wikipedia.org This binding is not highly selective for RNA but the dye's fluorescence is significantly enhanced upon binding, particularly to RNA. sigmaaldrich.comsigmaaldrich.com The dye has a low intrinsic fluorescence when it is free in solution, which is a major advantage as it results in low background signal in gels, eliminating the need for destaining steps. lonzabio.jp
The remarkable sensitivity of this compound for detecting RNA is attributed to a combination of factors, including its superior fluorescence quantum yield, high binding affinity for RNA, and the substantial fluorescence enhancement upon binding. lonzabio.jp
Applications in Molecular Biology
The high sensitivity of this compound makes it an invaluable tool for a variety of applications in molecular biology, primarily centered around the detection of RNA and ssDNA.
This compound is one of the most sensitive stains available for detecting RNA and ssDNA in electrophoretic gels. thermofisher.com It can detect as little as 100 picograms of RNA or ssDNA per band in a gel using 254 nm epi-illumination. thermofisher.com Even with the more common 300 nm transillumination, the detection limit is as low as 500 picograms per band. thermofisher.com This represents a significant improvement in sensitivity compared to ethidium bromide. thermofisher.com It is effective for post-electrophoresis staining of RNA in both non-denaturing and denaturing gels, such as those containing formaldehyde (B43269) or urea (B33335). sigmaaldrich.comthermofisher.com
This compound has proven useful in single-strand conformation polymorphism (SSCP) analysis, a technique used to detect mutations in DNA. sigmaaldrich.comthermofisher.com Traditional SSCP methods often require radioactive probes or complex and lengthy nonisotopic techniques like silver staining. sigmaaldrich.com The high sensitivity of this compound offers a simpler and more rapid alternative for visualizing the separated single-stranded DNA fragments. thermofisher.com
The utility of this compound extends to other areas of nucleic acid research. It facilitates the detection of viroid RNAs and multicopy cellular RNA species. sigmaaldrich.comthermofisher.com Furthermore, staining with this compound does not interfere with subsequent molecular biology procedures like Northern blotting, provided that a detergent such as SDS is included in the hybridization buffers to remove the dye. sigmaaldrich.comthermofisher.com
| Condition | Detection Limit per Band | Reference |
|---|---|---|
| Non-denaturing gels, 254 nm epi-illumination | 100 pg | sigmaaldrich.com |
| Non-denaturing gels, 300 nm transillumination | 500 pg | sigmaaldrich.com |
| Denaturing gels, 254 nm epi-illumination | 1 ng | sigmaaldrich.com |
| Denaturing gels, 300 nm transillumination | ~4 ng | sigmaaldrich.com |
Molecular Biophysics of Sybr Green Ii Interaction with Nucleic Acids
Mechanism of Fluorescence Enhancement upon Nucleic Acid Binding
The fluorescence of SYBR Green II is significantly enhanced upon binding to nucleic acids. lonzabio.jpthermofisher.comthermofisher.com In its unbound state in solution, the dye exhibits low intrinsic fluorescence. lonzabio.jp This is a common characteristic of cyanine (B1664457) dyes, where the molecule can freely rotate and bend, leading to non-radiative decay pathways that dissipate absorbed energy as heat rather than light.
Upon association with nucleic acids, the dye molecule becomes sterically constrained. This rigidification of the dye's structure reduces the non-radiative decay processes, leading to a substantial increase in fluorescence quantum yield. rsc.org The primary mode of interaction is believed to be intercalation, where the planar aromatic system of the dye inserts itself between the base pairs of a nucleic acid duplex or into the stacked bases of single-stranded structures. rsc.orgjyu.fi Additionally, electrostatic interactions between the positively charged dye and the negatively charged phosphate (B84403) backbone of the nucleic acid likely contribute to the binding affinity. rsc.org
The fluorescence enhancement of this compound is particularly notable when it binds to RNA. This is attributed to a combination of factors including a high fluorescence quantum yield and strong binding affinity for RNA. lonzabio.jpthermofisher.comthermofisher.com The fluorescence enhancement upon binding to RNA is reported to be over an order of magnitude greater than that of ethidium (B1194527) bromide. lonzabio.jpthermofisher.com
Elucidation of Dye-Nucleic Acid Complex Structure (e.g., X-ray Crystallography Insights)
Studies on the closely related dye, SYBR Green I, have shown that it binds to double-stranded DNA (dsDNA) through intercalation. nih.govoup.com This is supported by evidence of DNA lengthening and unwinding upon dye binding. oup.com It is highly probable that this compound interacts with the double-stranded regions of RNA and the transient helical structures of ssDNA in a similar intercalative manner. rsc.orgjyu.fi The accepted model for SYBR family dyes suggests that the quinoline (B57606) moiety intercalates, while other parts of the molecule settle into the grooves of the nucleic acid. rsc.org
Quantum Yield and Binding Affinity Considerations for RNA and ssDNA
A distinguishing feature of this compound is its unusually high quantum yield when bound to RNA compared to double-stranded DNA (dsDNA). lonzabio.jpthermofisher.comsigmaaldrich.com The quantum yield of the this compound-RNA complex is approximately 0.54, which is significantly higher than its quantum yield when bound to dsDNA (~0.36). lonzabio.jpthermofisher.comsigmaaldrich.com This is a notable exception among nucleic acid stains, which typically exhibit greater fluorescence with dsDNA. lonzabio.jpthermofisher.com
The affinity of this compound for RNA is also reported to be higher than that of the commonly used stain, ethidium bromide. lonzabio.jpthermofisher.comthermofisher.com This combination of high binding affinity and a superior quantum yield contributes to its remarkable sensitivity for detecting RNA. lonzabio.jpthermofisher.comthermofisher.com In fact, the fluorescence quantum yield of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/ethidium bromide complex (~0.07). lonzabio.jpthermofisher.comsigmaaldrich.com While primarily recognized for RNA staining, this compound is also a highly sensitive stain for ssDNA. sigmaaldrich.comlabmal.com
| Nucleic Acid | Quantum Yield | Reference |
|---|---|---|
| RNA | ~0.54 | sigmaaldrich.com, lonzabio.jp, thermofisher.com |
| dsDNA | ~0.36 | sigmaaldrich.com, lonzabio.jp, thermofisher.com |
| RNA with Ethidium Bromide | ~0.07 | sigmaaldrich.com, lonzabio.jp, thermofisher.com |
Sequence-Specific Binding Considerations (if applicable, based on literature)
The available literature does not provide strong evidence for significant sequence-specific binding of this compound. Research on the related dye, SYBR Green I, has indicated some sequence-specific binding, particularly at higher dye-to-base-pair ratios, with studies on poly(dA)·poly(dT) and poly(dG)·poly(dC) homopolymers showing differential fluorescence. nih.gov Given the structural similarities, it is possible that this compound may also exhibit some degree of sequence preference, but this is not a prominently reported feature. One study noted that the dissociation constants of dyes like this compound for ssDNA might vary based on nucleotide composition. nih.gov However, for its primary application as a general nucleic acid stain in electrophoresis, broad binding to various sequences is a desirable characteristic.
Advanced Research Methodologies Employing Sybr Green Ii
Nucleic Acid Electrophoresis Visualization and Quantification
SYBR Green II serves as a critical reagent for the post-electrophoretic staining of RNA and ssDNA, offering superior sensitivity compared to traditional dyes like ethidium (B1194527) bromide. thermofisher.comsigmaaldrich.com It possesses a primary excitation maximum at 497 nm and a secondary peak around 254 nm, with an emission maximum at 520 nm. sigmaaldrich.com This allows for visualization using standard UV transilluminators, epi-illuminators, and laser-based gel scanners. lonzabio.jpabpbio.com A key characteristic of this compound is its higher fluorescence quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36), a rare trait among nucleic acid stains. sigmaaldrich.comlonzabio.jp
Agarose (B213101) Gel Electrophoresis for RNA and Single-Stranded DNA
In the context of agarose gel electrophoresis, this compound provides exceptional sensitivity for the detection of RNA and ssDNA. thermofisher.com Post-staining protocols are straightforward, typically involving the gentle agitation of the gel in a 1:10,000 dilution of the dye concentrate for 20 to 40 minutes at room temperature. sigmaaldrich.comresearchgate.net A significant advantage is that destaining is not required due to the low intrinsic fluorescence of the unbound dye. thermofisher.comlonzabio.jp
Research findings consistently demonstrate its enhanced detection capabilities over ethidium bromide. thermofisher.com With 300 nm transillumination, this compound can detect as little as 500 pg of RNA per band, a marked improvement over the approximately 1.5 ng detection limit for ssDNA with ethidium bromide. thermofisher.comlonzabio.jp Sensitivity is further increased with 254 nm epi-illumination, allowing for the detection of as little as 100 pg of RNA or ssDNA per band. thermofisher.comsigmaaldrich.com
| Illumination Source | Detection Limit (per band) | Reference |
|---|---|---|
| 254 nm epi-illumination | 100 pg | thermofisher.comsigmaaldrich.com |
| 300 nm transillumination | 500 pg | thermofisher.comsigmaaldrich.com |
Polyacrylamide Gel Electrophoresis for RNA and Single-Stranded DNA
This compound is also highly effective for staining RNA and ssDNA in polyacrylamide gels. thermofisher.com The staining procedure is similar to that for agarose gels, though optimal staining times can be slightly shorter, typically ranging from 10 to 40 minutes. sigmaaldrich.comresearchgate.net Its high sensitivity makes it particularly useful for applications requiring the resolution of small nucleic acid fragments, such as oligonucleotides. medchemexpress.com In 5% polyacrylamide gels, it can detect less than 1 ng of ribosomal RNA per band. thermofisher.com
Application in Denaturing Gel Systems (e.g., Formaldehyde (B43269), Urea)
A notable feature of this compound is its efficacy in denaturing gel systems containing agents like formaldehyde (in agarose gels) or urea (B33335) (in polyacrylamide gels). thermofisher.comabpbio.com The fluorescence of the dye-nucleic acid complex is not quenched by these denaturants, which eliminates the need for extensive washing or destaining steps that are often required when using other stains like ethidium bromide. thermofisher.comlonzabio.jp
While sensitivity is somewhat reduced in these denaturing conditions compared to native gels, it remains superior to that of ethidium bromide. thermofisher.comsigmaaldrich.com Without any washing steps, this compound can detect approximately 1 ng of RNA per band using 254 nm epi-illumination and about 4 ng of RNA per band with 300 nm transillumination in formaldehyde or urea gels. thermofisher.comsigmaaldrich.com For staining these denaturing gels, a higher concentration, typically a 1:5,000 dilution of the stock reagent, is recommended. thermofisher.comsigmaaldrich.com
| Gel Type | Denaturant | Illumination | Detection Limit (RNA per band) | Reference |
|---|---|---|---|---|
| Non-Denaturing Agarose/Polyacrylamide | None | 254 nm epi-illumination | 100 pg | thermofisher.comsigmaaldrich.com |
| Denaturing Agarose | Formaldehyde | 254 nm epi-illumination | ~1 ng | thermofisher.comsigmaaldrich.com |
| Denaturing Polyacrylamide | Urea | 254 nm epi-illumination | ~1 ng | thermofisher.comsigmaaldrich.com |
| Denaturing Agarose/Polyacrylamide | Formaldehyde/Urea | 300 nm transillumination | ~4 ng | thermofisher.comsigmaaldrich.com |
Solution-Based Nucleic Acid Quantification Assays
While this compound is predominantly utilized for gel-based applications, its fluorescent properties upon binding to nucleic acids suggest potential for solution-based assays.
Microplate Reader-Based Quantification Protocols
Protocols detailing the use of this compound for RNA and ssDNA quantification in microplate readers are not as widely established as those for other dyes, such as SYBR Green I for dsDNA or the RiboGreen dye for RNA. While the fundamental principle of fluorescence enhancement upon nucleic acid binding applies, specific, optimized protocols for high-throughput solution-based quantification using this compound are not extensively documented in research literature. umich.edudnagenotek.comnih.gov Researchers typically employ other fluorescent dyes specifically designed and validated for in-solution RNA quantification.
Specialized Electrophoretic and Blotting Techniques
The high sensitivity of this compound makes it a valuable tool for specialized techniques that require the detection of minute quantities of single-stranded nucleic acids.
One major application is in Single-Strand Conformation Polymorphism (SSCP) analysis , a method used for mutation screening. researchgate.netthermofisher.com this compound staining provides a non-radioactive, rapid, and sensitive alternative to traditional methods like silver staining or autoradiography. researchgate.net Research has reported that this compound can yield up to 10-fold better sensitivity than standard silver-staining techniques for detecting mutants by SSCP. thermofisher.com Furthermore, the stained bands can be excised from the gel for subsequent use in downstream applications like cycle sequencing. thermofisher.com
This compound is also employed in Denaturing Gradient Gel Electrophoresis (DGGE) . It has been used to provide high-sensitivity staining of 5S ribosomal RNA (rRNA) separated by DGGE, a technique that allows for the discrimination between closely related bacterial species based on the migration behavior of their rRNA. thermofisher.comgene-quantification.de
The dye is fully compatible with subsequent Northern blotting procedures. lonzabio.jpresearchgate.net Staining a formaldehyde-agarose gel with this compound prior to transfer does not interfere with the hybridization of probes to the RNA on the membrane. thermofisher.comsigmaaldrich.com To ensure efficient hybridization, it is recommended to include 0.1% to 0.3% Sodium Dodecyl Sulfate (B86663) (SDS) in the prehybridization and hybridization buffers to effectively remove the dye from the nucleic acids after transfer. sigmaaldrich.comresearchgate.net This allows for accurate visualization and integrity assessment of RNA samples on the gel before committing to the blotting and hybridization steps. tandfonline.com
Real-Time Polymerase Chain Reaction (RT-PCR) in RNA Quantification
This compound, while primarily known as a gel stain, operates on the same principle as SYBR Green I, which is widely used in real-time quantitative PCR (qPCR). The methodology for RNA transcript quantification using a SYBR Green-based dye involves a two-step reverse transcription qPCR (RT-qPCR) process. ulab360.comclinisciences.comsigmaaldrich.com In the first step, the RNA template is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. ulab360.com This cDNA then serves as the template for the subsequent qPCR amplification.
The two-step approach is often preferred as it allows for the optimization of both the reverse transcription and the qPCR steps independently. clinisciences.combiotrend.com It also provides the flexibility to use different priming strategies for the cDNA synthesis, such as oligo(dT) primers, random hexamers, or gene-specific primers. ulab360.com The resulting cDNA can be stored and used for the quantification of multiple gene transcripts from the same RNA sample. In the qPCR step, SYBR Green dye binds to the double-stranded DNA as it is amplified, leading to an increase in fluorescence that is proportional to the amount of PCR product. This fluorescence is monitored in real-time to determine the cycle at which it crosses a certain threshold (the Cq value), which is then used to calculate the initial amount of the target transcript. sigmaaldrich.com
A significant challenge in using intercalating dyes like SYBR Green in RT-qPCR is their non-specific binding to any double-stranded DNA, including primer-dimers and other non-specific amplification products. nih.govthermofisher.com This can lead to an overestimation of the target transcript quantity. Therefore, a crucial step in any SYBR Green-based RT-qPCR assay is the assessment of amplification specificity. The primary method for this is melt curve analysis. nih.govthermofisher.com
Melt curve analysis is performed at the end of the qPCR run by slowly increasing the temperature and monitoring the fluorescence. thermofisher.comthermofisher.com As the temperature rises, the double-stranded DNA denatures, causing the SYBR Green dye to dissociate and the fluorescence to decrease. The rate of this decrease is plotted against temperature, resulting in a melt curve with a distinct peak at the melting temperature (Tm) of the specific PCR product. thermofisher.com A single, sharp peak indicates the amplification of a single, specific product. The presence of multiple peaks suggests the formation of non-specific products or primer-dimers, which would compromise the accuracy of the quantification. nih.govthermofisher.com
Table 3: Interpreting Melt Curve Analysis Results
| Melt Curve Observation | Interpretation | Action Required |
| Single, sharp peak | Specific amplification of the target product. | Proceed with data analysis. |
| Multiple peaks | Non-specific amplification or primer-dimers. nih.govthermofisher.com | Optimize primer design and PCR conditions. thermofisher.com |
| Broad peak | Multiple products with similar Tm or suboptimal reaction conditions. | Review primer design and optimize annealing temperature. |
| No peak (for positive samples) | Amplification failure. | Check reagents, template quality, and PCR protocol. |
SYBR Green-based RT-qPCR is a powerful tool for the detection and quantification of viral RNA, offering a cost-effective and rapid diagnostic approach. nih.gov this compound, in particular, has been utilized in the development of novel methods for studying viruses. For instance, it has been employed in a real-time fluorescence-based assay to monitor the uncoating of enteroviruses. researchgate.netnih.gov In this application, this compound intercalates with the viral RNA as it is released from the capsid upon heating, leading to a measurable increase in fluorescence that corresponds to the uncoating process. researchgate.net
Furthermore, SYBR Green real-time RT-PCR systems have been developed and validated for the detection of various viral pathogens, such as Enterovirus A71. plos.org In such diagnostic assays, RNA is extracted from clinical samples and subjected to a one-step or two-step RT-qPCR protocol. The amplification of a specific viral gene is monitored in real-time, and a subsequent melt curve analysis is performed to confirm the specificity of the detected amplicon. nih.govresearchgate.net The sensitivity of these assays allows for the detection of low viral loads, which is crucial for early diagnosis and outbreak management. plos.org
In a study on the detection of SARS-CoV-2, a SYBR Green-based RT-qPCR was compared to a probe-based assay. nih.gov While the SYBR Green method showed slightly lower sensitivity, its specificity was confirmed by melt curve analysis, highlighting the importance of this step in validating the results. The study also noted that melt curve analysis could potentially help in identifying mutations within the target region of the viral genome. nih.gov
Flow Cytometry Applications in Cellular Research
Flow cytometry, a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population, utilizes fluorescent dyes to label specific cellular components. This compound has been adapted for use in flow cytometry for specific applications related to nucleic acid content.
Methodologies for Cell Cycle Distribution Analysis
The analysis of the cell cycle is fundamental to understanding cellular proliferation and its regulation. Flow cytometry is a standard method for this analysis, relying on stoichiometric DNA dyes to differentiate cells in various phases (G0/G1, S, and G2/M) based on their DNA content. wisc.eduthermofisher.combiocompare.com While many dyes are available, this compound can be employed for studies of cell cycle distribution. medchemexpress.com An improved staining method developed for fungi using the related dye SYBR Green I demonstrated the potential for achieving well-defined peaks and low coefficients of variation (CV) for the G1 and G2 phases, suggesting that optimization of protocols is key for clear cell cycle analysis. nih.gov For accurate DNA content analysis, it is often necessary to treat cells with RNase to eliminate the signal from RNA, as dyes like Propidium Iodide can bind to all nucleic acids. wisc.edubiocompare.com
Enumeration and Viability Assessment of Microorganisms in Research Samples
This compound is particularly effective for the enumeration and viability assessment of bacteria in aquatic environments when used in conjunction with other stains in flow cytometry. nih.govasm.org It is considered one of the more appropriate dyes for counting both live and fixed bacteria in nonsaline and marine water samples. asm.org
A common methodology involves nucleic acid double staining (NADS), pairing this compound with a viability dye like Propidium Iodide (PI). nih.gov this compound can penetrate all cells, staining their nucleic acids, while PI can only enter cells with compromised membranes. This allows for the differentiation of viable (green fluorescence) and non-viable or membrane-compromised (red fluorescence) bacteria. nih.gov
Research has focused on optimizing staining protocols for different sample types. For instance, in marine water, an optimal final dilution of 1:1,000 (vol/vol) for this compound with an incubation time of 10-30 minutes was found to be effective for maximal detection of bacteria. nih.gov
| Parameter | Condition for Marine Water Samples | Reference |
| This compound Final Dilution | 1:1,000 (vol/vol) | nih.gov |
| Propidium Iodide (PI) Concentration | 10 µg/cm³ | nih.gov |
| Incubation Time | 30 minutes in the dark | nih.gov |
Comparative studies have shown that for unfixed and fixed seawater samples, this compound provides a higher signal-to-noise ratio compared to other dyes, which is crucial for distinguishing bacterial cells from background noise caused by fluorescent organic particles. asm.org
Fluorescent Microscopy and Live-Cell Imaging Research
The inherent fluorescence of this compound upon binding to nucleic acids makes it a powerful tool for visualization in microscopy applications. fishersci.com Its spectral characteristics, with a primary excitation peak at approximately 497 nm and an emission peak around 520 nm, are compatible with standard fluorescence microscopy equipment. sigmaaldrich.comlonzabio.jp
Visualization of Nucleic Acids in Cellular and Subcellular Compartments
This compound is a highly sensitive stain for RNA and ssDNA, significantly more so than the conventional stain ethidium bromide. takara.co.krthermofisher.com Although much of the characterization has been done in the context of gel electrophoresis, its properties are directly applicable to microscopy. It can detect as little as 500 picograms of RNA per band with 300 nm transillumination. takara.co.krlonzabio.jp The dye exhibits a higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36), a somewhat unusual property that enhances its utility for RNA visualization. takara.co.krsigmaaldrich.com This makes it suitable for imaging RNA within cellular and subcellular compartments, allowing researchers to study its localization and transport.
Development of Targeted Probes for In Situ RNA Detection (e.g., Viral RNA)
The high sensitivity of this compound for RNA makes it a candidate for applications involving in situ detection of specific RNA molecules, such as viral RNAs or multicopy cellular RNAs. sigmaaldrich.comsigmaaldrich.com Its ability to detect viroid RNAs suggests its potential in identifying and visualizing RNA targets within fixed cells or tissues. sigmaaldrich.com While this compound itself is not a targeted probe, its use in conjunction with specific RNA-binding proteins or as a general stain following in situ hybridization could facilitate the visualization of targeted RNA sequences.
Integration into High-Throughput Screening Platforms
High-throughput screening (HTS) is a critical component of drug discovery, requiring robust and adaptable assay formats. Fluorescent dyes are often integrated into HTS assays to monitor biochemical reactions. nih.gov
This compound has been successfully integrated into a novel, one-step, real-time assay to measure the activity of HIV-1 reverse transcriptase (RT) and to screen for its inhibitors. nih.gov This assay uses native nucleotide substrates and measures the synthesis of nucleic acids by the increase in this compound fluorescence. The method has been proven to yield inhibitory concentration (IC50) values for various inhibitors that are comparable to previously established colorimetric assays. nih.gov The researchers suggest that this this compound-based assay is well-suited for the high-throughput screening of antiretroviral drugs and for studying drug resistance profiles. nih.gov
| Assay Feature | Description | Reference |
| Assay Type | One-step, real-time fluorescence assay | nih.gov |
| Enzyme | HIV-1 Reverse Transcriptase (HIV-1 RT) | nih.gov |
| Detection Reagent | This compound Dye | nih.gov |
| Application | Determining IC50 values of RT inhibitors | nih.gov |
| Platform Suitability | High-Throughput Screening (HTS) | nih.gov |
Application in Gene Expression Profiling Studies
In the context of gene expression profiling, the integrity and quality of the initial RNA sample are paramount for obtaining reliable and reproducible results. nih.govillumina.com this compound serves as a critical tool in the essential quality control steps that precede gene expression analysis techniques like Northern blotting, microarrays, and reverse transcription quantitative PCR (RT-qPCR). bio-connect.nlsigmaaldrich.com Its primary application is not as a real-time detection dye in qPCR, a role typically filled by SYBR Green I, but rather as a highly sensitive stain for the visualization and integrity assessment of RNA. nih.govbio-connect.nl
This compound is specifically designed for staining single-stranded nucleic acids, with a marked affinity and high fluorescence quantum yield for RNA. bio-connect.nltakara.co.kr When bound to RNA, its quantum yield is approximately 0.54, which is significantly higher than when bound to double-stranded DNA (~0.36) and more than seven times greater than that of the RNA/ethidium bromide complex (~0.07). takara.co.krthermofisher.com This property makes it exceptionally sensitive for detecting RNA in electrophoretic gels. takara.co.kr
The typical workflow involves running an extracted RNA sample on an agarose or polyacrylamide gel and then staining the gel with this compound. sigmaaldrich.comlabmal.com This allows researchers to:
Assess RNA Integrity: Visualization of ribosomal RNA (rRNA) bands (e.g., 28S and 18S in eukaryotes) is a standard method for assessing RNA integrity. Sharp, distinct bands indicate intact RNA, while smeared patterns suggest degradation. The high sensitivity of this compound allows for the detection of as little as 100 pg of rRNA per band on native agarose gels. thermofisher.com
Quantify RNA: The dye can be used for the quantification of RNA, for example, in bacterial cells like Escherichia coli. sigmaaldrich.comlabmal.com
Verify RNA for Downstream Applications: Staining with this compound does not interfere with the subsequent transfer of RNA to membranes for Northern blot analysis, provided that a low concentration of SDS is included in hybridization buffers to remove the dye. sigmaaldrich.comsigmaaldrich.com This ensures that the RNA visualized and confirmed for quality can be used directly in further expression analysis.
By providing a robust method for RNA quality control, this compound plays a foundational role in gene expression profiling studies, ensuring that the data generated from these complex experiments are based on high-quality starting material. nih.gov
Table 2: Characteristics of this compound for RNA Analysis in Gene Expression Workflows
| Property | Value/Characteristic | Relevance to Gene Expression Profiling |
|---|---|---|
| Primary Target | Single-stranded RNA (ssRNA) and ssDNA. bio-connect.nl | Ideal for staining and visualizing RNA samples prior to analysis. bio-connect.nl |
| Fluorescence Quantum Yield (Bound to RNA) | ~0.54. takara.co.kr | Provides exceptionally high sensitivity for detecting low amounts of RNA. takara.co.kr |
| Detection Limit (rRNA in native agarose gel) | As low as 100 pg per band. thermofisher.com | Allows for accurate assessment of RNA integrity even with limited sample quantities. thermofisher.com |
| Excitation / Emission Maxima | 497 nm / 520 nm. thermofisher.com | Compatible with standard UV transilluminators and laser-based gel scanners. thermofisher.com |
| Compatibility | Formaldehyde and urea gels; Northern blotting. thermofisher.comsigmaaldrich.com | Enables quality control for RNA intended for various downstream gene expression applications. thermofisher.com |
| Background Fluorescence | Very low intrinsic fluorescence. thermofisher.com | Eliminates the need for destaining steps, simplifying the workflow. thermofisher.com |
Performance Metrics and Methodological Optimization Strategies
Analytical Sensitivity and Lower Limits of Detection for Nucleic Acids
SYBR Green II is recognized as a highly sensitive fluorescent dye for the detection of nucleic acids, particularly single-stranded DNA (ssDNA) and RNA, in electrophoretic gels. lonzabio.jpthermofisher.comsigmaaldrich.combiosharp.cn Its sensitivity surpasses that of the more conventional stain, ethidium (B1194527) bromide. lonzabio.jpthermofisher.com The detection limit of this compound is influenced by the type of nucleic acid, the gel matrix, and the illumination instrumentation used for visualization. thermofisher.comabpbio.com
Research findings indicate that under optimal conditions, such as using 254 nm epi-illumination, as little as 100 picograms (pg) of RNA or ssDNA per band can be detected in agarose (B213101) or polyacrylamide gels. lonzabio.jpthermofisher.comabpbio.comlonza.com With the more common 300 nm transillumination, the detection limit is approximately 500 pg of RNA per band. lonzabio.jpthermofisher.comsigmaaldrich.com In comparison, the sensitivity limit for ethidium bromide with 300 nm transillumination is about 1.5 nanograms (ng) of single-stranded nucleic acid per band. lonzabio.jpthermofisher.com
The sensitivity is somewhat reduced when used with denaturing gels. lonzabio.jpthermofisher.comsigmaaldrich.com For instance, in denaturing agarose-formaldehyde or polyacrylamide-urea gels, this compound can detect as little as 1 ng of RNA per band using 254 nm epi-illumination. lonzabio.jpthermofisher.comabpbio.comsigmaaldrich.com The detection limit using 300 nm transillumination on these denaturing gels is approximately 4 ng per band. lonzabio.jpthermofisher.comsigmaaldrich.com Despite this reduction, its performance remains superior to ethidium bromide, which often requires extensive washing steps to achieve maximum sensitivity in denaturing gels—a step not needed for this compound. lonzabio.jpthermofisher.com The high sensitivity of this compound is attributed to a combination of a high fluorescence quantum yield, strong binding affinity for nucleic acids, and a significant fluorescence enhancement upon binding. lonzabio.jpthermofisher.com
Table 1: Lower Limits of Detection (LOD) for Nucleic Acids Using this compound
| Nucleic Acid Type | Gel Type | Illumination Source | Lower Limit of Detection (per band) |
| RNA / ssDNA | Non-denaturing Agarose or Polyacrylamide | 254 nm epi-illumination | 100 pg thermofisher.comabpbio.comthomassci.com |
| RNA | Non-denaturing Agarose | 300 nm transillumination | 500 pg thermofisher.comsigmaaldrich.com |
| RNA | Denaturing Agarose-Formaldehyde / Polyacrylamide-Urea | 254 nm epi-illumination | 1 ng lonzabio.jpabpbio.comsigmaaldrich.com |
| RNA | Denaturing Agarose-Formaldehyde / Polyacrylamide-Urea | 300 nm transillumination | 4 ng lonzabio.jpthermofisher.comsigmaaldrich.com |
| ssDNA | Agarose and Polyacrylamide Gels | Not Specified | 100 pg lonza.comthomassci.com |
| RNA | Agarose and Polyacrylamide Gels | Not Specified | 2 ng thomassci.com |
Minimization of Background Fluorescence and Enhancement of Signal-to-Noise Ratio
The fluorescence of this compound is significantly enhanced upon binding to nucleic acids. lonzabio.jp The fluorescence enhancement upon binding to RNA is more than an order of magnitude greater than that of ethidium bromide. lonzabio.jp Furthermore, this compound exhibits a higher fluorescence quantum yield when bound to RNA (approximately 0.54) compared to its complex with double-stranded DNA (dsDNA) (approximately 0.36). lonzabio.jpsigmaaldrich.com The quantum yield of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/ethidium bromide complex (which is about 0.07). lonzabio.jpsigmaaldrich.com This substantial increase in fluorescence upon binding, coupled with the low background of the unbound dye, ensures a high signal-to-noise ratio, enabling the detection of minute quantities of nucleic acids. thomassci.comtargetmol.comfrontiersin.org The low background also permits longer photographic exposure times when necessary, without the risk of "fogging" the image, which is advantageous for detecting faint bands. lonzabio.jpthermofisher.comsigmaaldrich.com
Photophysical Stability and Photobleaching Characteristics in Sustained Illumination
The stability of this compound is an important consideration for its storage and use. The concentrated stock solution, typically supplied in dimethyl sulfoxide (B87167) (DMSO), is stable for six months to a year when stored frozen at -20°C and protected from light. lonzabio.jpthermofisher.com Diluted staining solutions prepared in a buffer can be stored protected from light at 4°C for several weeks or at room temperature for a few days without significant loss of efficacy. lonzabio.jp However, staining solutions prepared in water are less stable and should be used within 24 hours. lonzabio.jp
Like other fluorescent dyes, this compound is subject to photobleaching upon sustained exposure to an excitation light source. rsc.orginstras.com While specific photobleaching rates for this compound are not extensively detailed, studies on related cyanine (B1664457) dyes show that binding to nucleic acids significantly enhances photostability. rsc.org For example, one related oxazole-containing dye experienced a 50-fold increase in its half-life after binding to DNA. rsc.org This stabilization is due to the rigidification of the dye's chromophore upon intercalation or binding, which reduces non-radiative decay pathways. rsc.org Despite eventual photobleaching, the high signal intensity and low background of this compound allow for adequate visualization and documentation of gels with typical exposure times of 1-2 seconds for 300 nm transillumination or up to 1.5 minutes for 254 nm epi-illumination when maximum sensitivity is required. lonzabio.jpthermofisher.comsigmaaldrich.com
Impact of Buffer Composition, pH, and Denaturing Agents on Fluorescence Output
The fluorescence output of the this compound-nucleic acid complex is sensitive to the chemical environment, particularly the pH of the buffer. thermofisher.comsigmaaldrich.com Optimal fluorescence and staining sensitivity are achieved within a narrow pH range of 7.5 to 8.0, with a pH of 8.0 being preferable. lonzabio.jpthermofisher.comsigmaaldrich.com Staining solutions prepared in buffers with a pH outside this range exhibit reduced stability and staining efficacy. lonzabio.jp Therefore, verifying and maintaining the pH of the staining and electrophoresis buffer, such as Tris-borate-EDTA (TBE), is critical for reproducible and sensitive results. thermofisher.comsigmaaldrich.com
A significant advantage of this compound is the stability of its fluorescence in the presence of common denaturing agents. lonzabio.jpabpbio.comsigmaaldrich.com The fluorescence of the dye-nucleic acid complex is not quenched by urea (B33335) or formaldehyde (B43269). lonzabio.jpthermofisher.comsigmaaldrich.com This allows for direct staining of denaturing polyacrylamide-urea or agarose-formaldehyde gels without the need for washing steps to remove the denaturants prior to visualization. lonzabio.jpthermofisher.com This feature streamlines the analysis of RNA and ssDNA on denaturing gels. abpbio.com Furthermore, staining with this compound does not interfere with subsequent downstream applications like Northern blotting, provided that a detergent such as sodium dodecyl sulfate (B86663) (SDS) (0.1%–0.3%) is included in the prehybridization and hybridization buffers to effectively remove the dye from the nucleic acid. lonzabio.jpsigmaaldrich.comsigmaaldrich.com
Table 2: Influence of Chemical Factors on this compound Performance
| Factor | Condition | Impact on Fluorescence/Performance |
| pH | Optimal range: 7.5 - 8.0 (8.0 preferred) | Maximizes fluorescence intensity and staining sensitivity. thermofisher.comsigmaaldrich.com |
| Below 7.5 or above 8.0 | Reduced staining efficacy and stability of the staining solution. lonzabio.jp | |
| Denaturing Agents | Presence of Urea or Formaldehyde | Fluorescence is not quenched; no need to wash gels prior to staining. lonzabio.jpthermofisher.comabpbio.comsigmaaldrich.com |
| Buffer | TBE (Tris-borate-EDTA) | Commonly recommended buffer for preparing staining solutions. thermofisher.comsigmaaldrich.com |
| Detergents | 0.1% - 0.3% SDS (in hybridization buffers) | Effectively removes the dye, ensuring compatibility with Northern blot analysis. sigmaaldrich.comsigmaaldrich.com |
Compatibility with Spectrophotometric and Imaging Instrumentation
This compound possesses spectral characteristics that make it compatible with a wide array of common laboratory imaging and detection instruments. lonzabio.jpabpbio.comsigmaaldrich.com The dye has a maximal excitation wavelength at approximately 497 nm (in the blue-green region of the spectrum) and a secondary excitation peak in the ultraviolet range near 254 nm. lonzabio.jpthermofisher.comsigmaaldrich.comsigmaaldrich.com The fluorescence emission of the nucleic acid-bound dye is centered at approximately 520 nm (in the green region of the spectrum). lonzabio.jpthermofisher.comsigmaaldrich.comsigmaaldrich.com
These spectral properties allow for effective visualization using:
Standard UV Transilluminators: Both 300 nm and 254 nm sources can be used, although 254 nm epi-illumination generally provides greater sensitivity. lonzabio.jpthermofisher.comsigmaaldrich.com
Blue-Light Transilluminators: The 497 nm excitation maximum makes it well-suited for excitation with blue light sources, which are often considered safer than UV light as they reduce the risk of nucleic acid damage. lonzabio.jpabpbio.com
Laser-Based Gel Scanners: Instruments equipped with argon-ion (488 nm) or mercury-arc lamp excitation sources are compatible with this compound. thermofisher.comabpbio.com
For photographic or digital imaging, the choice of optical filter is important for optimizing sensitivity and minimizing background. Yellow or green gelatin filters, such as a Wratten 15 filter, are recommended for black-and-white photography. sigmaaldrich.com Orange-red filters, typically used for imaging ethidium bromide-stained gels, are not suitable and result in poor visualization of this compound fluorescence. lonzabio.jpthermofisher.comsigmaaldrich.com
Comparative Efficacy and Advantages in Academic Research
Relative Performance Against Ethidium (B1194527) Bromide (EtBr) in Gel Staining
SYBR Green II demonstrates significantly enhanced sensitivity compared to the traditional nucleic acid stain, Ethidium Bromide (EtBr). In the detection of RNA and ssDNA, this compound can detect as little as 100 pg per band with 254 nm epi-illumination, and 500 pg per band with 300 nm transillumination thermofisher.com. This is a substantial improvement over EtBr, which has a sensitivity limit of approximately 1.5 ng of single-stranded nucleic acid per band under similar conditions thermofisher.comlonzabio.jp.
The superior performance of this compound can be attributed to several key factors. The fluorescence quantum yield of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/EtBr complex thermofisher.comlonzabio.jp. Furthermore, this compound exhibits a higher binding affinity for RNA and a fluorescence enhancement upon binding that is over an order of magnitude greater than that of EtBr lonzabio.jp.
A notable advantage in terms of workflow is that this compound has a low intrinsic fluorescence, which eliminates the need for a destaining step to remove background from unbound dye thermofisher.comlonzabio.jp. In contrast, achieving maximal sensitivity with EtBr often necessitates washing formaldehyde-containing gels for several hours prior to staining to reduce background fluorescence thermofisher.comlonzabio.jp. With this compound, no washing or destaining is required, allowing for the detection of 1 ng of RNA per band in a denaturing gel with 254 nm epi-illumination lonzabio.jp.
The staining procedure for this compound typically involves a 20-minute incubation, after which the gel can be immediately visualized lonzabio.jp. For EtBr, a 20-minute staining is often followed by a 20-minute destaining step to achieve optimal signal-to-noise ratios lonzabio.jp.
| Parameter | This compound | Ethidium Bromide (EtBr) |
|---|---|---|
| Detection Limit (ssNA, 300 nm transillumination) | ~500 pg/band | ~1.5 ng/band |
| Fluorescence Quantum Yield (bound to RNA) | ~0.54 | ~0.07 |
| Staining Time | ~20 minutes | ~20 minutes |
| Destaining Required | No | Yes (for optimal sensitivity) |
| Washing of Denaturing Gels Required | No | Yes (for maximal sensitivity) |
Distinctions in Applications and Specificity Compared to SYBR Green I
This compound and SYBR Green I are chemically distinct and optimized for different applications based on their nucleic acid binding preferences. SYBR Green I is primarily designed for the detection of double-stranded DNA (dsDNA) and is widely used in quantitative real-time PCR (qPCR) for this purpose lonzabio.jp. It binds specifically to the minor groove of dsDNA, and its fluorescence increases significantly upon binding lonzabio.jp.
In contrast, this compound is optimized for staining RNA and ssDNA lonzabio.jp. Its binding efficiency to single-stranded nucleic acids is approximately twice that of its binding to dsDNA lonzabio.jp. This makes this compound a more sensitive choice for applications involving the detection of RNA and ssDNA, where dyes like EtBr may lack the required sensitivity lonzabio.jp.
A key distinction is the fluorescence quantum yield when bound to different nucleic acids. This compound exhibits a higher quantum yield when bound to RNA (~0.54) compared to dsDNA (~0.36) thermofisher.com. This is an unusual property among nucleic acid stains, which typically show greater fluorescence with dsDNA thermofisher.com. SYBR Green I, on the other hand, has a much greater fluorescence enhancement when bound to dsDNA than to RNA thermofisher.com. The fluorescence of RNA/SYBR Green II complexes is not quenched by denaturants like urea (B33335) or formaldehyde (B43269), which is advantageous for staining RNA in denaturing gels thermofisher.com.
| Feature | This compound | SYBR Green I |
|---|---|---|
| Primary Application | RNA and ssDNA staining | dsDNA staining and qPCR |
| Binding Preference | RNA and ssDNA > dsDNA | dsDNA >> RNA/ssDNA |
| Fluorescence Quantum Yield (RNA-bound) | ~0.54 | Lower than dsDNA-bound |
| Fluorescence Quantum Yield (dsDNA-bound) | ~0.36 | ~0.8 |
| Use in Denaturing Gels (RNA) | Optimized, no fluorescence quenching | Less effective |
Comparison with SYBR Gold and Other High-Sensitivity Dyes
SYBR Gold is another high-sensitivity nucleic acid stain that, unlike the more specialized SYBR Green dyes, is effective for detecting dsDNA, ssDNA, and RNA abpbio.com. It is generally considered the most sensitive fluorescent gel stain available from the SYBR family abpbio.com. SYBR Gold can detect as little as 25 pg of DNA, making it more than 10-fold more sensitive than EtBr lonzabio.jp.
In a direct comparison, SYBR Gold is reported to be more sensitive than this compound for detecting single-strand conformation polymorphism (SSCP) products thermofisher.com. The superior sensitivity of SYBR Gold is due to a high fluorescence quantum yield of its nucleic acid complexes (~0.6-0.7) and a large fluorescence enhancement of approximately 1000-fold upon binding lonzabio.jp. While this compound has a quantum yield of ~0.5 when bound to RNA, SYBR Gold's is slightly higher at ~0.6 thermofisher.com.
When compared to other high-sensitivity dyes like PicoGreen and RiboGreen, the application focus differs. PicoGreen is highly selective for dsDNA and can detect as little as 25 ng/mL in solution, making it significantly more sensitive than Hoechst stains . RiboGreen is optimized for RNA quantification in solution and can detect as little as 1 ng/mL of RNA. While these dyes are exceptionally sensitive for solution-based quantification, this compound is specifically designed for the sensitive detection of RNA and ssDNA within electrophoretic gels.
| Dye | Primary Target | Reported Sensitivity | Fluorescence Quantum Yield (Nucleic Acid Bound) |
|---|---|---|---|
| This compound | RNA, ssDNA | ~100 pg (RNA in gel) | ~0.54 (RNA) |
| SYBR Gold | dsDNA, ssDNA, RNA | ~25 pg (DNA in gel) | ~0.6-0.7 |
| PicoGreen | dsDNA (in solution) | ~25 ng/mL | Not specified |
| RiboGreen | RNA (in solution) | ~1 ng/mL | Not specified |
Considerations for Workflow Efficiency and Post-Staining Procedures
The use of this compound offers several advantages in terms of workflow efficiency. A significant time-saving aspect is the elimination of the destaining step that is often required for EtBr to achieve a good signal-to-noise ratio thermofisher.comlonzabio.jp. The low intrinsic fluorescence of unbound this compound results in minimal background fluorescence in the gel thermofisher.comlonzabio.jp.
The post-staining protocol for this compound is straightforward. Gels are typically incubated in the staining solution for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose (B213101) gels, with gentle agitation lonzabio.jp. Following this, the gel can be immediately visualized and photographed without any further washing or destaining steps thermofisher.comlonzabio.jp. This contrasts with the protocol for EtBr, where a destaining step of at least 20 minutes is common lonzabio.jp. Furthermore, for denaturing gels containing formaldehyde, achieving maximal sensitivity with EtBr requires several hours of washing prior to staining, a step that is unnecessary with this compound thermofisher.comlonzabio.jp.
This compound is compatible with downstream applications. Staining with this compound does not interfere with the transfer of RNA to membranes for Northern blotting, provided that 0.1-0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye. The dye can also be efficiently removed from nucleic acids by ethanol precipitation, allowing for subsequent enzymatic reactions or cloning abpbio.com. This compatibility ensures that the staining process does not become a bottleneck in a multi-step experimental workflow.
Emerging Research Frontiers and Future Prospects
Rational Design of Functionalized SYBR Green II Derivatives for Enhanced Targeting
A significant frontier in the application of this compound involves the rational design of new molecules based on its core structure to enable targeted detection. jyu.fi Standard this compound is hydrophobic and readily crosses cell membranes, leading to non-specific labeling of all RNA within a cell. jyu.fi This limits its use in applications requiring visualization of specific RNA populations, such as viral RNA within endosomes. jyu.fi
To overcome this, researchers have successfully synthesized functionalized derivatives of this compound. The primary goal is to create probes that can be covalently attached to targeting moieties like viral capsids or nanoparticles. jyu.fi A key strategy involves introducing a longer carbon chain (e.g., an 11-carbon chain) to the dye structure. This modification serves to minimize steric hindrance after the dye is conjugated to a larger molecule. jyu.fi
One study successfully developed five new cyanine (B1664457) dye compounds based on the this compound chromophore. jyu.fi These derivatives were designed with functionalities, such as an N-hydroxysuccinimide (NHS) ester, that allow for covalent bonding to target materials. jyu.fi For instance, one such derivative, compound 4 (an NHS ester), was covalently linked to a viral capsid. This functionalized dye was then used to successfully monitor the release of viral RNA from within the capsid, a feat not achievable with the original this compound. jyu.fi This approach opens new avenues for using SYBR Green-based probes in highly specific and demanding biological targeting contexts. jyu.fi
Another synthesized derivative, MeS 1 , demonstrated a higher fluorescence intensity when bound to ribosomal RNA (rRNA) compared to the parent this compound, which was attributed to differences in the binding site size. jyu.fi This highlights how rational design can fine-tune the photophysical properties of the dye for specific applications. jyu.fi
| Compound | Key Structural Feature | Binding Site Size (n) on dsDNA | Relative Brightness vs. SYBR Green I | Notable Application |
|---|---|---|---|---|
| This compound | N-2-(dimethylamino)-ethylthiolate arm | 4.5 | ~40% | General RNA/ssDNA staining |
| MeS 1 | Methylthiolate arm | 3.0 | Higher intensity on rRNA than this compound | Determining single-to-double-stranded RNA ratio |
Integration into Advanced Nucleic Acid Characterization Technologies
This compound's high sensitivity makes it an ideal candidate for integration into advanced techniques for nucleic acid characterization that surpass standard gel electrophoresis. sigmaaldrich.comthermofisher.com One such application is in single-strand conformation polymorphism (SSCP) analysis. sigmaaldrich.com SSCP is a method used to screen for mutations, as even a single base change can alter the electrophoretic mobility of a nucleic acid strand. This compound provides a rapid and highly sensitive non-isotopic detection method for SSCP, reportedly yielding up to 10-fold better sensitivity than traditional silver-staining techniques. sigmaaldrich.comthermofisher.com
The dye is also being incorporated into miniaturized analytical platforms. Its use in microchip electrophoresis combines the principles of traditional gel separation with the advantages of miniaturization and automation, allowing for faster analysis and lower sample consumption. researchgate.net
Furthermore, this compound is a component in sophisticated fluorometric assays for the sensitive determination of specific nucleic acids, such as microRNAs. researchgate.net One such method combines strand displacement amplification (SDA) and rolling circle amplification (RCA) to generate a large amount of DNA product in the presence of a target microRNA. This compound then intercalates into this amplified double-stranded DNA, producing a strong fluorescent signal that allows for highly sensitive quantification. researchgate.net This integration into multi-step enzymatic amplification workflows demonstrates its versatility beyond simple staining. researchgate.net
Opportunities in Probing RNA Dynamics and Complex Formation
The ability of this compound and its derivatives to report on the state of nucleic acids provides opportunities to study dynamic molecular processes. As mentioned previously, functionalized derivatives have been used to dynamically image the release of viral RNA from capsids, providing insight into a key step of viral infection. jyu.fi Moreover, a derivative named MeS 1 was used to develop a method for determining the ratio of single-stranded to double-stranded RNA in a sample, offering a tool to probe the structural state of RNA populations. jyu.fi
This compound is also employed in fluorescent intercalator displacement (FID) assays to study the binding of other molecules to RNA. researchgate.net In an FID assay, the fluorescence of a dye-RNA complex is monitored as a potential binding ligand is added. If the ligand binds to the RNA and displaces the dye, a decrease in fluorescence is observed. This technique was used to investigate how novel coumarin (B35378) derivatives bind to RNA G-quadruplex structures, demonstrating that one compound likely binds via an intercalative mode. researchgate.net This application showcases the utility of this compound as an instrumental probe for understanding the fundamentals of RNA-ligand recognition, which is crucial for rational drug design. researchgate.net
Potential for Miniaturized and Automated Detection Systems
The future of nucleic acid detection lies in the development of rapid, portable, and automated systems for point-of-care testing and high-throughput analysis. This compound is well-suited for these platforms due to its high signal-to-noise ratio and simple one-step staining protocol that requires no washing steps. gene-quantification.detakara.co.kr
Its successful use in microchip electrophoresis is a prime example of its role in miniaturized systems. researchgate.net Research has also demonstrated the feasibility of using SYBR-type dyes in miniaturized devices for isothermal amplification techniques like Recombinase Polymerase Amplification (RPA). nih.gov One such device incorporated a microfluidic chip, a thermal management system, and a miniaturized photometric detection unit to rapidly detect pathogenic DNA. nih.gov While this specific study used SYBR Green I, the operational principle is directly transferable to this compound for RNA or ssDNA targets.
Furthermore, fully automated and miniaturized devices have been developed for nucleic acid extraction from biological samples, with the purified nucleic acids subsequently analyzed by real-time PCR using SYBR Green-based chemistry. mdpi.com These integrated systems, which can perform sample preparation and detection in a portable format, highlight the compatibility of SYBR dyes with the next generation of automated diagnostic and research tools. mdpi.com The continued integration of this compound into such "lab-on-a-chip" technologies promises to accelerate molecular analysis across various fields.
Q & A
How can researchers systematically optimize SYBR Green II dye concentration for quantitative PCR (qPCR) while minimizing nonspecific amplification?
Category: Basic
Methodological Guidance:
- Perform a dye titration series (e.g., 0.5× to 2× manufacturer-recommended concentration) across template dilutions to identify the concentration yielding the lowest Ct value without compromising amplification efficiency .
- Include no-template controls (NTCs) and melting curve analysis to detect primer-dimer formation or nonspecific products at each concentration .
- Use statistical tools (e.g., LinRegPCR) to calculate PCR efficiency and ensure it falls within 90–110% .
What experimental strategies can distinguish between specific target amplification and nonspecific signals in this compound-based assays?
Category: Advanced
Methodological Guidance:
- Combine melting curve analysis with gel electrophoresis to confirm product size and homogeneity. A single sharp melt peak (ΔTm < 1°C) and a single band on agarose gel indicate specificity .
- Validate results using sequence-specific probes (e.g., Sanger sequencing) or restriction digest analysis for ambiguous cases .
- Cross-reference amplification plots with melt curves: nonspecific products often show delayed amplification and broader Tm ranges .
How should researchers design primers to minimize primer-dimer formation in this compound assays?
Category: Basic
Methodological Guidance:
- Use in silico tools (e.g., Primer-BLAST, OligoAnalyzer) to check for self-complementarity (>3 bp overlaps) and adjust primer Tm to 60–65°C .
- Perform empirical testing with a dilution series of primer pairs (50–900 nM) to identify concentrations that reduce dimerization while maintaining sensitivity .
- Include DMSO (1–3%) or betaine (0.5–1 M) in reaction mixes to destabilize secondary structures .
How can conflicting melt curve and amplification plot data be resolved in this compound experiments?
Category: Advanced
Methodological Guidance:
- Replicate experiments to rule out pipetting errors or contamination. Use robotic pipetting systems for high-throughput consistency .
- Analyze melt curves with high-resolution instruments (e.g., Rotor-Gene Q) to detect subtle Tm shifts caused by heteroduplexes or secondary structures .
- Apply multivariate analysis (e.g., principal component analysis) to cluster melt curve profiles and identify outliers .
What validation steps are critical for adapting this compound to multiplex qPCR assays?
Category: Advanced
Methodological Guidance:
- Perform singleplex vs. multiplex efficiency comparisons to ensure no loss of sensitivity or specificity in multiplex conditions .
- Use matrix validation (e.g., testing all primer pairs in combination) to detect cross-reactivity .
- Optimize template input to prevent competition between targets and maintain linear dynamic ranges .
How can this compound be calibrated for absolute quantification of nucleic acids?
Category: Basic
Methodological Guidance:
- Generate a standard curve with serial dilutions of a reference template (e.g., plasmid DNA) of known concentration .
- Normalize data using reference genes (e.g., GAPDH, ACTB) and validate stability with tools like NormFinder .
- Account for dye batch variability by including inter-plate calibrators .
What protocols address inconsistent Ct values in this compound experiments across technical replicates?
Category: Advanced
Methodological Guidance:
- Standardize thermal cycler calibration (e.g., block temperature verification) to minimize instrument variability .
- Pre-treat templates with RNase/DNase-free enzymes to remove inhibitors .
- Apply mixed-effects models to statistically account for run-to-run variability .
Frameworks for Rigorous Question Design
- FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): Ensures questions address gaps in this compound applications (e.g., multiplex validation) .
- PICO Framework (Population, Intervention, Comparison, Outcome): Guides experimental design for comparative studies (e.g., dye concentration effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
